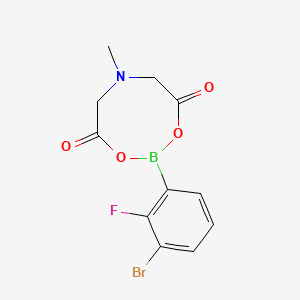

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

This compound belongs to the MIDA (N-methyliminodiacetic acid) boronate family, a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity . The structure features a boronate core (1,3,6,2-dioxazaborocane-4,8-dione) with a 3-bromo-2-fluorophenyl substituent. The bromo and fluoro groups on the aromatic ring modulate electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)7-3-2-4-8(13)11(7)14/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSHLJSRMPWZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BBrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746339 | |

| Record name | 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257647-82-7 | |

| Record name | 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257647-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-bromo-2-fluoroaniline with boronic acid derivatives under specific conditions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form boronic acids or esters.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a fluorophenyl derivative.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and bases like potassium carbonate for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and esters, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a dioxazaborocane core that incorporates both bromine and fluorine substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Medicinal Chemistry Applications

-

Drug Design :

- The incorporation of fluorine atoms in organic molecules often enhances their pharmacokinetic properties. Fluorinated compounds can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

- The specific structure of 2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione allows for potential interactions with various biological targets, making it a candidate for further investigation as a pharmaceutical agent.

- Antitumor Activity :

- Heat Shock Protein Inhibition :

Biological Studies

- In Vitro Studies :

- In Vivo Studies :

Material Science Applications

- Catalysis :

- Sensor Development :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated efficacy against breast cancer cell lines; potential mechanism involves apoptosis induction. |

| Study 2 | Heat Shock Protein Inhibition | Identified as a moderate inhibitor of HSP90; showed selective toxicity towards cancer cells over normal cells. |

| Study 3 | Catalytic Applications | Effective as a catalyst in Suzuki coupling reactions; improved yields compared to traditional catalysts. |

Mécanisme D'action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and as a catalyst. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and function.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

Key analogs and their molecular data are summarized in Table 1:

Table 1. Molecular Properties of Selected MIDA Boronates

Key Observations :

- Mass and Polarity : Brominated derivatives (e.g., 311.92 g/mol for 3-bromo) are heavier and more lipophilic than fluorinated analogs (251.02 g/mol for 4-fluoro) .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance boron electrophilicity, accelerating cross-coupling, while electron-donating groups (e.g., -OCH₃ in ) stabilize intermediates.

Stability and Reactivity

- Thermal Stability : Fluorinated MIDA boronates exhibit higher thermal stability due to the strong C-F bond . Brominated analogs may decompose at elevated temperatures, releasing boronic acids.

- Hydrolytic Stability : MIDA boronates are generally stable to aqueous conditions, but electron-deficient aryl groups (e.g., nitro in ) may accelerate hydrolysis.

- Reactivity in Cross-Coupling : Bromine’s superior leaving-group ability compared to fluorine makes brominated derivatives more reactive in Suzuki-Miyaura couplings . However, fluorine’s electronegativity can direct regioselective couplings in polyhalogenated systems.

Activité Biologique

The compound 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10BrFNO4

- Molecular Weight : 300.10 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes involved in metabolic pathways and cellular signaling. Specifically, the presence of the dioxazaborocane moiety may enhance its ability to form complexes with biological macromolecules.

Anticancer Properties

Research indicates that compounds within the dioxazaborocane class exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study 1 : In vitro studies showed that this compound reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

- Case Study 2 : A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests.

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Current research suggests:

- Absorption : The compound shows moderate absorption characteristics.

- Metabolism : Initial studies indicate hepatic metabolism with potential cytochrome P450 involvement.

- Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can purity be maximized?

- Methodological Answer : Begin with Suzuki-Miyaura cross-coupling reactions using bromo-fluoroaryl precursors (e.g., 3-Bromo-2-fluoroaniline derivatives, as in ) and boron-containing intermediates. Key factors:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to minimize debromination.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol.

- Validate purity via HPLC (≥95% threshold) and confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- NMR : Focus on NMR to confirm fluorine positioning and NMR to verify boron coordination (expected δ: 10–15 ppm for dioxazaborocane).

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., boron-oxygen bond lengths ~1.5 Å).

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and B-O vibrations at 1350–1250 cm⁻¹.

- Cross-reference with databases (e.g., PubChem, ) to resolve spectral mismatches .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.

- Monitor degradation via TLC (Rf shifts) and HPLC at 0, 1, 3, and 6 months.

- Key finding : Boron-containing heterocycles (e.g., dioxazaborocanes) are hygroscopic; use argon-flushed vials for RT storage to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituent in photochemical applications?

- Methodological Answer :

- Perform time-dependent DFT calculations to model excited-state behavior. The electron-withdrawing fluorine atom directs electrophilic substitution to the para position relative to boron.

- Validate via UV-Vis spectroscopy (λmax shifts under irradiation) and trapping experiments with dienes (e.g., furan).

- Compare with analogous compounds (e.g., 2-Fluoro-6-methoxyphenylboronic acid, ) to isolate substituent effects .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer :

- Apply EPI Suite or COSMOtherm to estimate logP (lipophilicity) and biodegradation potential.

- Simulate hydrolysis pathways using Gaussian09: Fluorine’s electronegativity slows aqueous degradation, while boron’s Lewis acidity accelerates esterase-mediated cleavage.

- Cross-validate with experimental data from microcosm studies (soil/water systems) per ’s framework .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

- Design a randomized block experiment (as in ) with controls for pH, temperature, and ionic strength.

- For enzyme inhibition assays, pre-incubate the compound with target proteins (e.g., serine hydrolases) and quantify activity via fluorogenic substrates .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact its catalytic performance in asymmetric synthesis?

- Methodological Answer :

- Synthesize analogs (e.g., 6-ethyl variant) and compare enantioselectivity in model reactions (e.g., aldol condensations).

- Characterize transition states via DFT (B3LYP/6-31G*) and correlate with experimental ee values (HPLC with chiral columns).

- Reference ’s approach to iterative optimization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Replicate solubility tests in DMSO, DMF, and THF using gravimetric analysis (weight after saturation and filtration).

- Control for batch-to-batch purity variations (e.g., residual solvents detected via GC-MS).

- Consult synthetic protocols from –4 for solvent compatibility insights .

Q. Why do different studies report varying catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Systematically test variables: ligand choice (e.g., XPhos vs. SPhos), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane).

- Use Design of Experiments (DoE) software to identify interaction effects (e.g., ligand-solvent synergies).

- Align findings with ’s emphasis on theory-driven variable selection .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for boron-based drug discovery?

Q. What strategies validate the compound’s role in novel reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.